An In-depth Technical Guide to Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (CAS: 165528-85-8)
An In-depth Technical Guide to Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (CAS: 165528-85-8)
This guide provides a comprehensive technical overview of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, a valuable bifunctional building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, reactivity, and applications of this versatile intermediate, grounding theoretical principles in practical, field-proven insights.
Introduction: The Strategic Value of a Bifunctional Piperidine Scaffold
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, with the CAS number 165528-85-8, is a heterocyclic compound featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and bearing a three-carbon aldehyde side chain at the 4-position.[1][2] This unique structural arrangement offers medicinal chemists a powerful tool for molecular elaboration. The piperidine core is a privileged scaffold, frequently encountered in pharmaceuticals due to its favorable pharmacokinetic properties.[3] The Boc protecting group provides a stable yet readily cleavable handle to modulate the basicity of the piperidine nitrogen, while the terminal aldehyde serves as a versatile reactive site for a myriad of chemical transformations.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 165528-85-8 | [1][2] |
| Molecular Formula | C₁₃H₂₃NO₃ | [1][2] |
| Molecular Weight | 241.33 g/mol | [1][2] |
| IUPAC Name | tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | [1][2] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC=O | [2] |
Synthesis Strategies: Building the Core Intermediate
The synthesis of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Two common and logical approaches are the oxidation of a precursor alcohol and the chain extension of a shorter aldehyde via a Wittig-type reaction.
Route A: Oxidation of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
This is a direct and often preferred method, involving the selective oxidation of the primary alcohol, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. The key challenge lies in achieving high conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid.
Causality of Method Selection:
The Swern oxidation is a highly effective and mild procedure for converting primary alcohols to aldehydes, operating at low temperatures to minimize side reactions.[4][5][6] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is particularly well-suited for substrates with sensitive functional groups, such as the Boc-protecting group, which is stable under these conditions.
Experimental Protocol: Swern Oxidation
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Reagents and Materials:
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Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
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Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (Et₃N)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Step-by-Step Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (appropriate volume for a 0.5 M solution) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.[7]
-
Stir the resulting mixture for 15 minutes at -78 °C.
-
Add a solution of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.
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Route B: Chain Extension of Tert-butyl 4-formylpiperidine-1-carboxylate
An alternative strategy involves a two-carbon homologation of the readily available tert-butyl 4-formylpiperidine-1-carboxylate. The Wittig reaction is a classic and reliable method for this transformation.[8]
Causality of Method Selection:
The Wittig reaction allows for the stereoselective formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[8] Subsequent reduction of the resulting α,β-unsaturated aldehyde or ester would yield the target saturated aldehyde. This multi-step approach offers flexibility in introducing functionality at the α- and β-positions of the side chain if desired.
Conceptual Workflow: Wittig Reaction and Reduction
Analytical Characterization: A Self-Validating System
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will provide information on the number of different types of protons and their connectivity. Expected signals would include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), multiplets for the piperidine ring protons, and characteristic signals for the propyl side chain, including a triplet for the aldehyde proton around 9.7 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information about the carbon framework of the molecule. Key signals would include the carbonyl of the Boc group, the carbons of the piperidine ring, the carbons of the propyl side chain, and a downfield signal for the aldehyde carbonyl.
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IR (Infrared) Spectroscopy: The presence of a strong absorption band around 1700-1730 cm⁻¹ is indicative of the aldehyde carbonyl stretching vibration. Another strong band around 1680-1700 cm⁻¹ would correspond to the carbamate carbonyl of the Boc group.
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MS (Mass Spectrometry): This technique confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 242.36.[9]
Reactivity and Applications in Drug Discovery
The synthetic utility of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate stems from the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the terminal aldehyde.
The Versatility of the Aldehyde Functionality
The aldehyde group is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Reductive Amination: A cornerstone reaction in medicinal chemistry for the introduction of diverse amine-containing fragments.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the extension of the carbon chain with the formation of alkenes.
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Aldol Condensations: To form β-hydroxy carbonyl compounds.
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Grignard and Organolithium Additions: For the formation of secondary alcohols.
Deprotection and Elaboration of the Piperidine Nitrogen
The Boc group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the piperidine nitrogen. This secondary amine can then be further functionalized through:
-
Acylation: To form amides.
-
Alkylation: To introduce various alkyl or aryl groups.
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Sulfonylation: To form sulfonamides.
Application as a PROTAC Linker Component
The structural features of this molecule make it an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The piperidine scaffold can be part of the linker connecting the E3 ligase-binding element and the target protein-binding ligand.[9]
Logical Relationship of Functional Groups in Synthesis:
Safe Handling and Storage
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate is a strategically important building block for drug discovery and development. Its bifunctional nature, combining a protected piperidine scaffold with a reactive aldehyde, provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutics.
References
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PubChem. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Wikipedia. Swern oxidation. [Link]
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Organic Reactions. The Wittig Reaction. [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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Chemistry LibreTexts. Swern oxidation. [Link]
- Wang, M., Wang, W., & Q, A. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
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